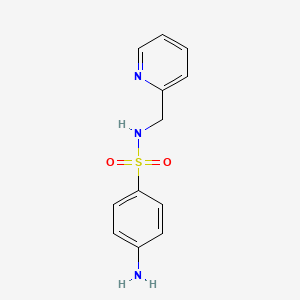

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

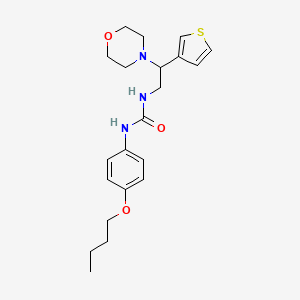

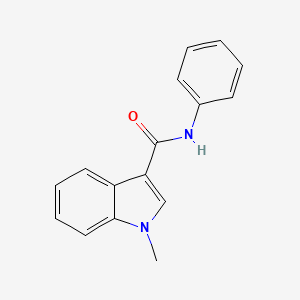

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.32 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is complex. It has a monoclinic crystal system with space group symbol P21/c . The cell lengths are a=8.252(2), b=10.535(2), and c=19.923(4), and the cell angles are alpha=90.00, beta=99.17(3), and gamma=90.00 .Scientific Research Applications

Synthesis and Structural Investigation

- A study described the synthesis of novel compounds related to 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide and investigated their structural aspects through spectroscopic methods like FTIR, 1HNMR, and UV-Visible spectroscopy. These investigations are crucial in understanding the physical and chemical properties of these compounds (Elangovan et al., 2021).

Photophysical and Photochemical Properties

- Another research focused on the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The study explored the photophysical and photochemical properties of these compounds, which are significant in the field of photocatalysis and photodynamic therapy (Öncül et al., 2021).

Antimicrobial Activity

- A study conducted antimicrobial tests on compounds related to this compound. These tests revealed significant antimicrobial activity, which is vital for developing new antibacterial and antifungal agents (Ijuomah et al., 2022).

Anticancer Activity

- Research on indenopyridine derivatives of this compound showed potential in anticancer activity. This finding is particularly important for developing new therapeutic agents in cancer treatment (Ghorab & Al-Said, 2012).

Fluorescence Quenching and Cytotoxicity Assay

- A study investigated the fluorescence quenching of Cu(II) complex and its in vitro cytotoxicity assay. This type of research is essential for understanding the potential of these compounds in medical imaging and cancer therapy (Vellaiswamy & Ramaswamy, 2022).

Pro-Apoptotic Effects

- A 2015 study synthesized compounds bearing sulfonamide fragments and evaluated their pro-apoptotic effects in cancer cells. Such research contributes significantly to the field of oncology, particularly in understanding the molecular mechanisms of apoptosis (Cumaoğlu et al., 2015).

Corrosion Inhibition

- Research on a new Schiff base derivative with pyridine rings showed its effectiveness as a corrosion inhibitor. This application is crucial in materials science and engineering for protecting metals from corrosion (Ji et al., 2016).

Mechanism of Action

Target of Action

It is used in the preparation of sulfasalazine , which is known to manage inflammatory diseases such as ulcerative colitis and rheumatoid arthritis (RA) .

Mode of Action

As a component of Sulfasalazine, it may contribute to the drug’s anti-inflammatory effects .

Biochemical Pathways

Given its use in Sulfasalazine, it may be involved in pathways related to inflammation and immune response .

Result of Action

As a component of Sulfasalazine, it may contribute to the reduction of inflammation and modulation of immune response in conditions like ulcerative colitis and rheumatoid arthritis .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide is not provided in the search results. Factors such as pH, temperature, and presence of other molecules could potentially affect its action.

It’s important to note that this compound is used in the preparation of Sulfasalazine, a drug used to manage inflammatory diseases .

properties

IUPAC Name |

4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYZFCMVEWGRSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670498 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-Methylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2774345.png)

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B2774360.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2774362.png)